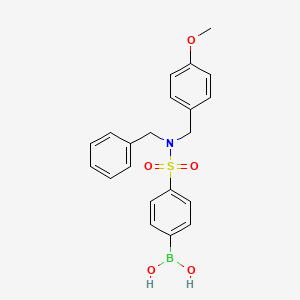

4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Overview

Description

“4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 913835-95-7 . It has a molecular weight of 411.29 . The IUPAC name for this compound is 4- { [benzyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.29 . The compound is likely to be a solid at room temperature .Scientific Research Applications

Oxidation Reactions

Studies on the oxidation of methoxy substituted benzyl phenyl sulfides, closely related to the chemical structure of interest, have explored the mechanisms distinguishing between single electron transfer and direct oxygen atom transfer reactions. These investigations have implications for understanding the oxidative behavior of similar compounds in synthetic chemistry applications (Lai, Lepage, & Lee, 2002).

Materials Science: Proton Exchange Membranes

Research into comb-shaped poly(arylene ether sulfone)s, which utilize sulfonated side-chain grafting units for copolymerization, demonstrates the potential of such structures in developing proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity and are pertinent in the field of energy storage and conversion (Kim, Robertson, & Guiver, 2008).

Environmental Applications: Adsorption Materials

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water highlights the importance of such chemical structures in environmental remediation. These novel polymeric resins demonstrate high adsorption capacities, offering a solution to pollution by anti-UV products in aquatic environments (Zhou et al., 2018).

Bioorthogonal Chemistry

The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions for bioorthogonal coupling reactions presents a unique application in bioconjugation and drug delivery systems. This chemistry is crucial for developing novel therapeutic agents and biomolecule labeling techniques (Dilek et al., 2015).

Anticancer Research

Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology, inducing apoptosis in A2780 ovarian cancer cells, underscores the potential of such compounds in cancer treatment. These findings suggest a promising direction for the development of new anticancer agents with a specific mode of action (Psurski et al., 2018).

Safety and Hazards

The compound has associated hazard statements H315-H319-H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid likely participates in Suzuki-Miyaura (SM) coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids are involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling, which is a key reaction in organic synthesis .

Pharmacokinetics

It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

In the context of suzuki-miyaura coupling reactions, the result of the action of boronic acids is the formation of a new carbon-carbon bond .

Action Environment

It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions can significantly influence the action of the compound.

properties

IUPAC Name |

[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLYENGQVBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657169 | |

| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913835-95-7 | |

| Record name | B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)

![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)

![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)